molecular formula C8H11ClN2O B2805779 5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride CAS No. 2172535-89-4

5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride

Cat. No.: B2805779
CAS No.: 2172535-89-4
M. Wt: 186.64
InChI Key: QZUKPOYWDBFCLW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride is a chemical compound with the molecular formula C8H11N3O·HCl. It is a derivative of naphthyridine and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable ketone or aldehyde, followed by cyclization and subsequent hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydronaphthyridine analogs.

Scientific Research Applications

5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
  • 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Uniqueness

5,6,7,8-Tetrahydro-2,7-naphthyridin-1(2H)-one hydrochloride is unique due to its specific structural features and reactivity

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h2,4,9H,1,3,5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUKPOYWDBFCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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